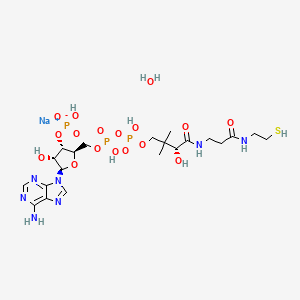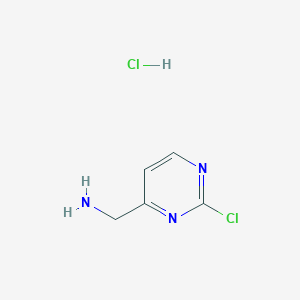
(2-Chloropyrimidin-4-yl)methanamine hydrochloride
Descripción general
Descripción
“(2-Chloropyrimidin-4-yl)methanamine hydrochloride” is a molecular compound with the CAS Number: 1346542-37-7 . It has a molecular weight of 180.04 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H6ClN3.ClH/c6-5-8-2-1-4 (3-7)9-5;/h1-2H,3,7H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Drug Delivery Systems
Microparticulate and nanoparticulate drug delivery systems have been developed for various drugs, including metformin hydrochloride, to improve bioavailability, reduce dosing frequency, decrease gastrointestinal side effects, and enhance effectiveness in cancer treatment. These novel formulation strategies are crucial for drugs with low oral bioavailability and short biological half-lives, suggesting that similar approaches could be explored for (2-Chloropyrimidin-4-yl)methanamine hydrochloride if applicable (Çetin & Sahin, 2016).
Chemical Inhibitors and Pharmacology
Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes re-evaluates the selectivity of inhibitors, highlighting the complexity of drug interactions and metabolism. This research is pertinent to understanding how various compounds, possibly including this compound, might interact with liver enzymes, impacting drug efficacy and safety (Khojasteh et al., 2011).
Hybrid Catalysts in Synthesis
The role of hybrid catalysts in the synthesis of complex organic compounds, including pyranopyrimidine scaffolds, is crucial. These scaffolds are key precursors for medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. This suggests that this compound could be a candidate for synthesis or modification using hybrid catalysts to develop new pharmaceuticals (Parmar et al., 2023).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
The primary target of (2-Chloropyrimidin-4-yl)methanamine hydrochloride is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagen and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .
Mode of Action
This compound acts as a selective inhibitor of LOXL2 . It binds to the active site of the enzyme, preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin . This inhibition disrupts the crosslinking process, thereby affecting the structural integrity of the extracellular matrix .
Biochemical Pathways
By inhibiting LOXL2, this compound affects the lysine oxidation pathway . This disruption can lead to a decrease in the formation of crosslinks in collagen and elastin, which are essential for the structural stability of tissues . The downstream effects can include reduced tissue stiffness and potentially the reversal of fibrotic changes .
Pharmacokinetics
It’s known that the compound can inhibit different cyp enzymes (cyp 3a4, 2c9, and 2d6) at concentrations exceeding 30 μm , which could potentially affect its metabolism and bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of extracellular matrix remodeling . By inhibiting LOXL2, the compound can reduce the crosslinking of collagen and elastin, potentially leading to decreased tissue stiffness and fibrosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored at 4°C . Additionally, the compound’s solubility, and thus its bioavailability and efficacy, can be influenced by the solvent used
Propiedades
IUPAC Name |
(2-chloropyrimidin-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-5-8-2-1-4(3-7)9-5;/h1-2H,3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADFHUSNTYTRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


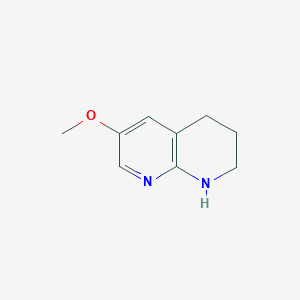
![(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B1434471.png)
![Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1434472.png)

![N-isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434475.png)
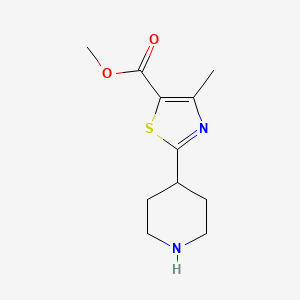
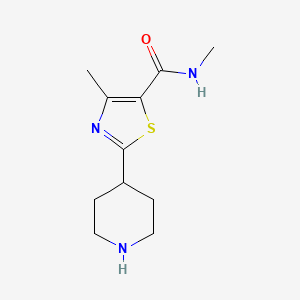
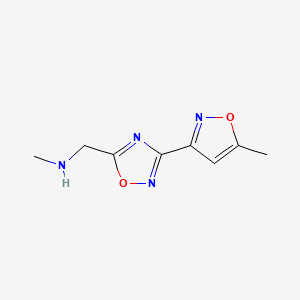
![5-Methyl-3-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434479.png)
![5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434480.png)

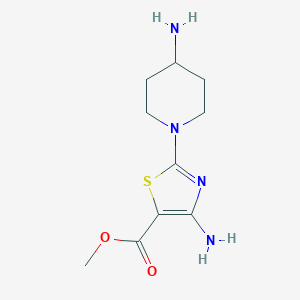
![9-Methyl-1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole](/img/structure/B1434485.png)
